

# Physical and chemical properties of 3-Methyl-5-(2-thienyl)-1h-pyrazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-5-(2-thienyl)-1h-pyrazole

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## An In-depth Technical Guide to 3-Methyl-5-(2-thienyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Methyl-5-(2-thienyl)-1H-pyrazole** is a heterocyclic aromatic organic compound belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a thiophene ring at the 5-position and a methyl group at the 3-position of the pyrazole core presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **3-Methyl-5-(2-thienyl)-1H-pyrazole**, detailed experimental protocols for its synthesis and characterization based on established methods for analogous compounds, and an exploration of its potential biological activities and associated signaling pathways.

## Core Compound Identification

Identifier	Value
IUPAC Name	3-Methyl-5-(2-thienyl)-1H-pyrazole
CAS Number	31618-80-1 <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> S <a href="#">[1]</a>
Molecular Weight	164.23 g/mol <a href="#">[1]</a>
Canonical SMILES	CC1=NN=C(C1)C2=CC=CS2
InChI Key	InChIKey=VZYVQKNEAJBEAR-UHFFFAOYSA-N

## Physicochemical Properties

While specific experimental data for **3-Methyl-5-(2-thienyl)-1H-pyrazole** is not readily available in the literature, the following properties can be predicted based on data from closely related pyrazole and thiophene-containing compounds.

Property	Predicted Value/Information
Melting Point	Expected to be a solid at room temperature with a melting point in the range of 100-150 °C, similar to other substituted pyrazoles.
Boiling Point	Estimated to be above 300 °C at atmospheric pressure.
Solubility	Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
Appearance	Expected to be a crystalline solid, ranging from white to off-white or pale yellow.
pKa	The N-H proton of the pyrazole ring is weakly acidic, with an estimated pKa in the range of 14-15. The pyridine-like nitrogen atom is weakly basic.

## Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for **3-Methyl-5-(2-thienyl)-1H-pyrazole** based on the analysis of analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) - Expected chemical shifts ( $\delta$ ) in ppm relative to TMS.

Protons	Multiplicity	Chemical Shift (ppm)
CH <sub>3</sub>	Singlet	2.2 - 2.4
Pyrazole C4-H	Singlet	6.2 - 6.5
Thiophene H3'	Doublet of doublets	7.0 - 7.2
Thiophene H4'	Triplet	7.0 - 7.2
Thiophene H5'	Doublet of doublets	7.3 - 7.5
NH	Broad Singlet	12.0 - 13.0

<sup>13</sup>C NMR (Carbon NMR) - Expected chemical shifts ( $\delta$ ) in ppm.

Carbon Atom	Chemical Shift (ppm)
CH <sub>3</sub>	11 - 14
Pyrazole C4	105 - 108
Thiophene C3' & C4'	125 - 128
Thiophene C5'	128 - 130
Thiophene C2'	135 - 140
Pyrazole C3	148 - 152
Pyrazole C5	140 - 145

## Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3100 - 3300 (broad)
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=N Stretch	1580 - 1620
C=C Stretch (Aromatic)	1400 - 1500
C-S Stretch (Thiophene)	600 - 800

## Mass Spectrometry (MS)

Ion	m/z
[M] <sup>+</sup>	164.04
[M-CH <sub>3</sub> ] <sup>+</sup>	149.02
[M-HCN] <sup>+</sup>	137.03
[Thienyl] <sup>+</sup>	83.00

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of **3-Methyl-5-(2-thienyl)-1H-pyrazole**, adapted from established literature procedures for similar pyrazole derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Synthesis: Claisen-Schmidt Condensation and Cyclization

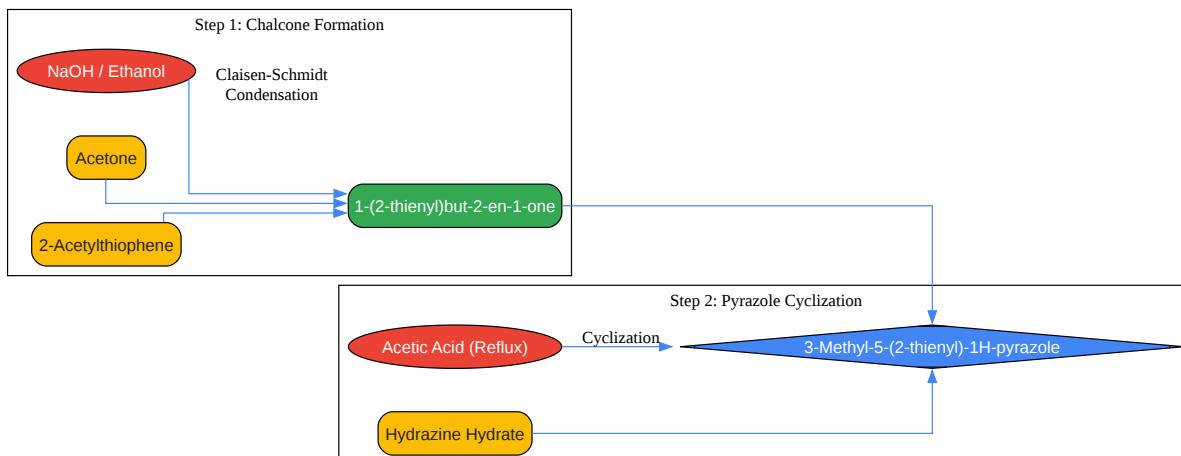
This common method for pyrazole synthesis involves a two-step process: the formation of a chalcone intermediate followed by cyclization with hydrazine.

Step 1: Synthesis of 1-(2-thienyl)but-2-en-1-one (Thienyl Chalcone Intermediate)

- To a solution of 2-acetylthiophene (1 equivalent) and acetone (1.2 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature with constant stirring.
- Continue stirring the reaction mixture for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
- Filter the solid product, wash with cold water until neutral, and dry.
- Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-(2-thienyl)but-2-en-1-one.

### Step 2: Synthesis of **3-Methyl-5-(2-thienyl)-1H-pyrazole**

- Dissolve the synthesized thietyl chalcone (1 equivalent) in glacial acetic acid.
- Add hydrazine hydrate (1.2 equivalents) to the solution.
- Reflux the reaction mixture for 6-8 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the pyrazole product.
- Filter the solid, wash thoroughly with water, and dry.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

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*General synthetic workflow for **3-Methyl-5-(2-thienyl)-1H-pyrazole**.*

## Characterization Methods

- Thin Layer Chromatography (TLC): Use silica gel 60 F<sub>254</sub> plates with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light (254 nm).
- Melting Point: Determine using a calibrated melting point apparatus.
- NMR Spectroscopy: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 or 500 MHz spectrometer using CDCl<sub>3</sub> or DMSO-d<sub>6</sub> as the solvent and tetramethylsilane (TMS) as an internal standard.

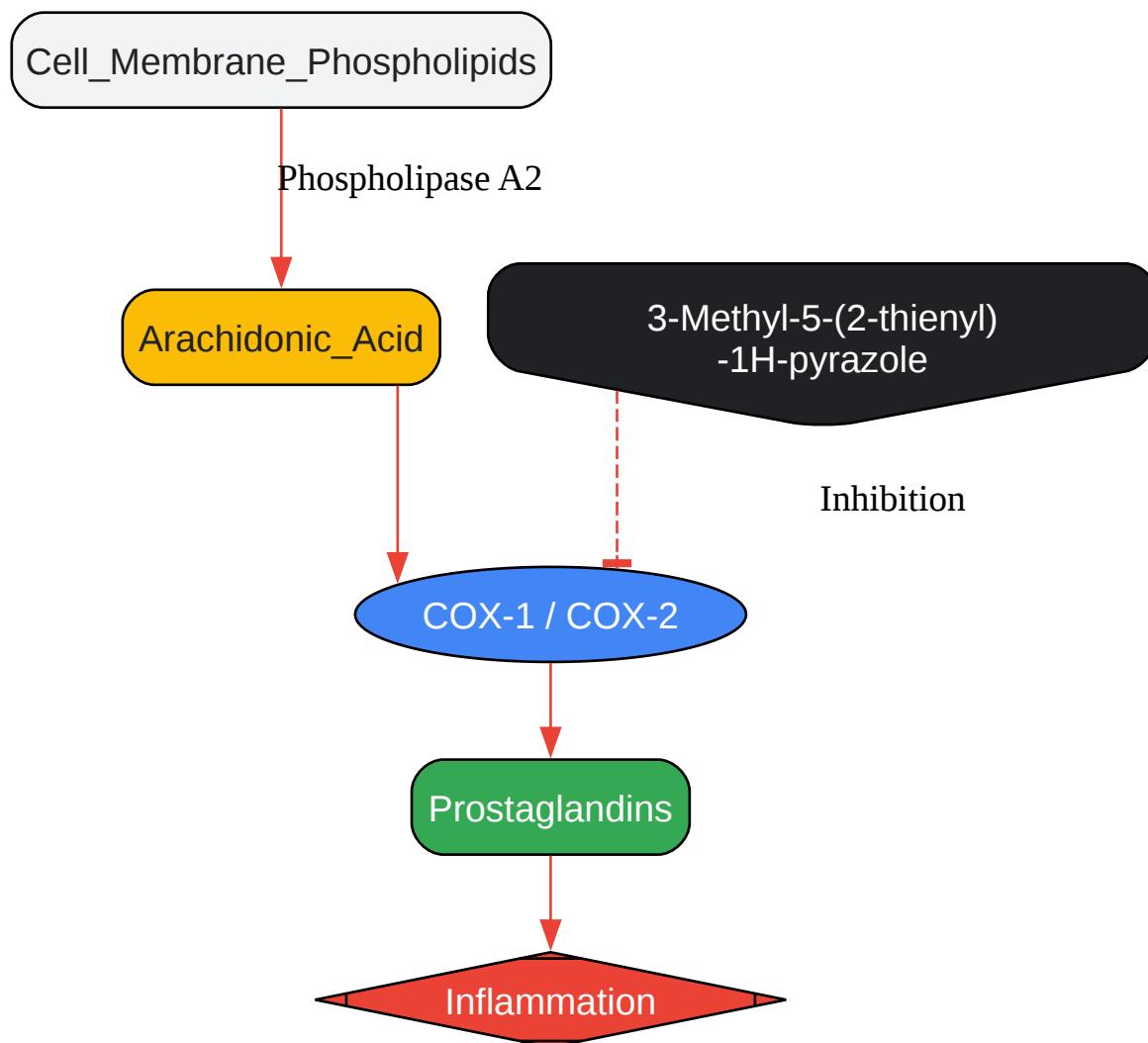
- IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically with KBr pellets.
- Mass Spectrometry: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

## Potential Biological Activities and Signaling Pathways

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thienyl moiety can enhance these activities.

### Anti-inflammatory Activity

Many pyrazole-containing compounds act as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.<sup>[7][8]</sup> This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

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*Potential anti-inflammatory mechanism via COX inhibition.*

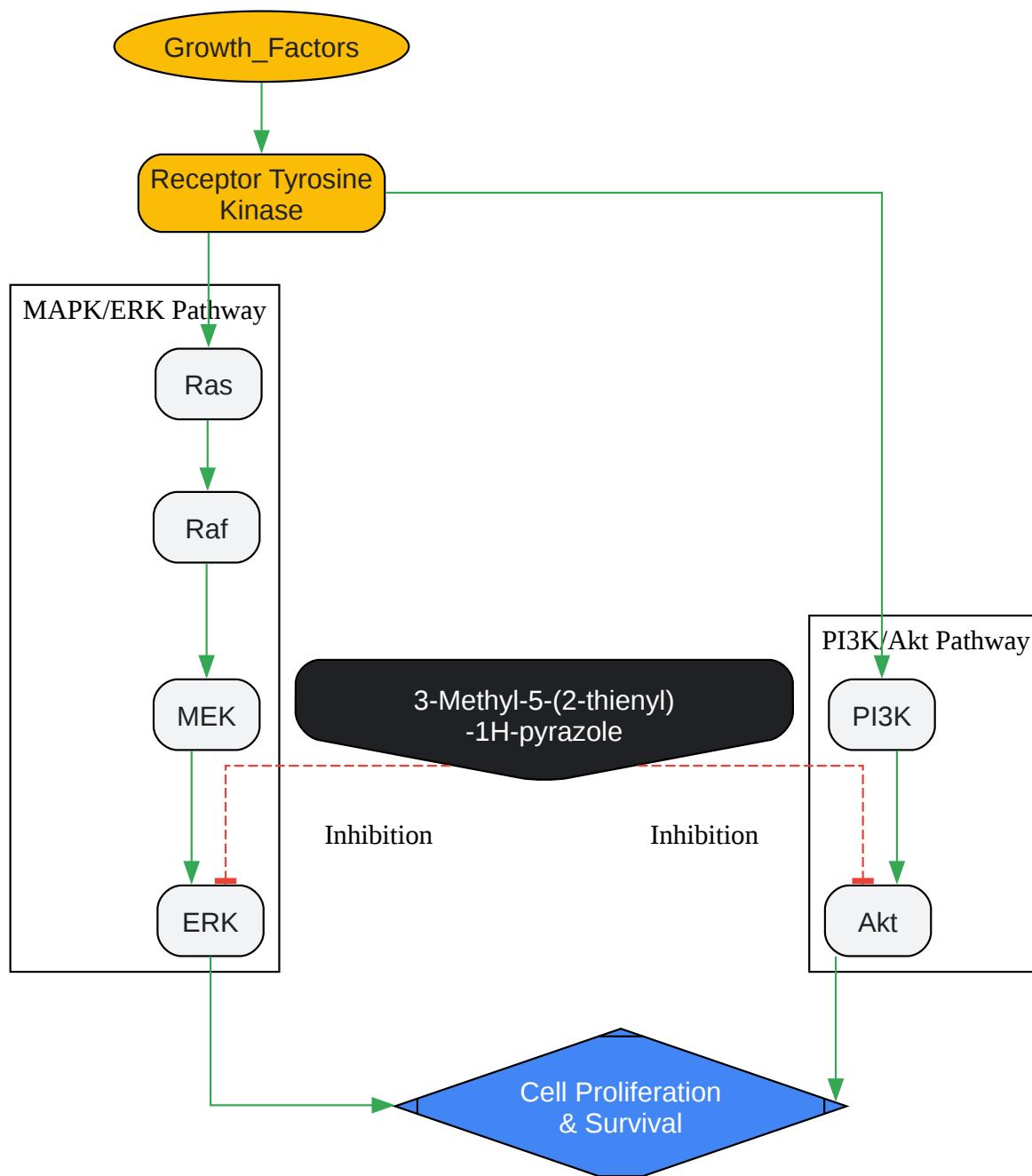
## Antimicrobial Activity

Thienyl-pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[9][10] The exact mechanism is not always fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

## Anticancer Activity

Some pyrazole derivatives have shown promise as anticancer agents by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[11][12] Key pathways

that are often targeted include the PI3K/Akt and MAPK/ERK pathways. Dysregulation of these pathways is a hallmark of many cancers.



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*Potential anticancer mechanism via inhibition of key signaling pathways.*

## Conclusion

**3-Methyl-5-(2-thienyl)-1H-pyrazole** represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, this guide provides a robust framework based on analogous structures for its synthesis, characterization, and potential biological applications. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this specific molecule, which may lead to the discovery of novel drugs with improved efficacy and safety profiles.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Methyl-5-(2-thienyl)-1h-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270353#physical-and-chemical-properties-of-3-methyl-5-2-thienyl-1h-pyrazole]

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